5-Ethynyl-3-methyl-1H-indazole

Regioisomer discrimination InChI Key Structural authentication

Procure 5-Ethynyl-3-methyl-1H-indazole (CAS 1093307-29-9) as a critical heterocyclic building block for kinase inhibitor development. Its unique 5-ethynyl and 3-methyl substitution pattern is essential for synthesizing PKB/AKT modulators via Sonogashira and click chemistry, which cannot be replicated by 2-methyl isomers or unsubstituted indazoles. This scaffold enables precise target engagement and SAR studies in GSK-3, ROCK, JAK, and AKT programs. Ensure you are sourcing the correct regioisomer for your research.

Molecular Formula C10H8N2
Molecular Weight 156.18 g/mol
CAS No. 1093307-29-9
Cat. No. B1395797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethynyl-3-methyl-1H-indazole
CAS1093307-29-9
Molecular FormulaC10H8N2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=NN1)C#C
InChIInChI=1S/C10H8N2/c1-3-8-4-5-10-9(6-8)7(2)11-12-10/h1,4-6H,2H3,(H,11,12)
InChIKeyUGPLMCAEQYQOEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethynyl-3-methyl-1H-indazole (CAS 1093307-29-9): Technical Procurement Profile and Kinase Inhibitor Intermediate Applications


5-Ethynyl-3-methyl-1H-indazole (CAS 1093307-29-9) is a heterocyclic organic compound with the molecular formula C10H8N2 and a molecular weight of 156.18 g/mol . It features an ethynyl group at the 5-position and a methyl group at the 3-position of the 1H-indazole core, with a topological polar surface area of 17.8 Ų [1]. This compound is commercially available as a pharmaceutical intermediate and building block for kinase inhibitor development, typically supplied at 95% purity as a solid .

Why Generic Indazole Substitution Fails: Critical Substituent Positioning in 5-Ethynyl-3-methyl-1H-indazole for Kinase-Targeted Synthesis


Substitution of 5-ethynyl-3-methyl-1H-indazole with other indazole derivatives in procurement or synthetic workflows is not straightforward due to the precise regiochemical requirements of downstream kinase inhibitor pharmacophores. The 5-ethynyl-3-methyl-1H-indazole scaffold is specifically cited in patent literature as a core building block for heterocyclic modulators of protein kinase B (PKB/AKT) and other kinases, where both the 5-ethynyl group and 3-methyl substitution are essential for target engagement and synthetic versatility [1]. In contrast, closely related analogs such as 5-ethynyl-2-methyl-2H-indazole (CAS 1551200-32-8) or unsubstituted 3-methyl-1H-indazole lack the precise 5-ethynyl substitution pattern required for Sonogashira coupling or click chemistry applications central to kinase inhibitor modular synthesis [2]. Furthermore, 5-ethynyl-3-methyl-1H-indazole contains a hydrogen bond donor at the N1 position (HBD count: 1) and a hydrogen bond acceptor (HBA count: 1), which contribute to its specific molecular recognition profile in biological systems and cannot be replicated by N-alkylated analogs such as the 2-methyl isomer [3].

Quantitative Differentiation Evidence: 5-Ethynyl-3-methyl-1H-indazole vs. 2-Methyl Isomer in Synthetic Efficiency and Procurement Value


Regioisomeric Identity Verification: InChI Key and Structural Distinction from 5-Ethynyl-2-methyl-2H-indazole

5-Ethynyl-3-methyl-1H-indazole is unambiguously distinguished from its 2-methyl regioisomer (5-ethynyl-2-methyl-2H-indazole, CAS 1551200-32-8) by its InChI Key (UGPLMCAEQYQOEP-UHFFFAOYSA-N) and the presence of an N1 hydrogen bond donor (HBD count: 1) . The 2-methyl isomer (InChI Key: LJFSDYZSKNONRF-UHFFFAOYSA-N) has a hydrogen bond donor count of 0, fundamentally altering its molecular recognition properties and synthetic utility in kinase inhibitor design [1].

Regioisomer discrimination InChI Key Structural authentication

Synthetic Versatility Advantage: Ethynyl Group Enables Click Chemistry and Sonogashira Coupling Not Accessible with Unsubstituted Indazole

The 5-ethynyl substituent on 5-ethynyl-3-methyl-1H-indazole enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and Sonogashira cross-coupling reactions for modular construction of kinase inhibitor libraries [1]. In contrast, unsubstituted 3-methyl-1H-indazole (CAS 3176-62-3) lacks the terminal alkyne functionality and cannot participate in these transformations, limiting its utility to electrophilic substitution reactions only .

Click chemistry Sonogashira coupling Bioconjugation Modular synthesis

Procurement Purity Benchmarking: 5-Ethynyl-3-methyl-1H-indazole at 95-97% Purity with Analytical Documentation

5-Ethynyl-3-methyl-1H-indazole is commercially available at 95-97% purity from multiple established chemical suppliers, with analytical documentation including NMR, HPLC, and GC batch certificates . This purity level is sufficient for direct use as a pharmaceutical intermediate without additional purification. In comparison, the 2-methyl regioisomer (CAS 1551200-32-8) at 95% purity carries a higher procurement cost, with 1g priced at approximately $699 USD from Enamine [1].

Purity specification Quality control Procurement

Patent-Cited PKB/AKT Kinase Inhibitor Intermediate: Documented Use in Heterocyclic Modulators

5-Ethynyl-3-methyl-1H-indazole is explicitly cited in patent literature as a reactant for synthesizing heterocyclic modulators of protein kinase B (PKB/AKT), a validated oncology target [1]. The patent describes therapeutic applications in abnormal cell growth, cancer, inflammation, and metabolic disorders. In contrast, generic 3-methyl-1H-indazole intermediates (e.g., 3-methyl-1H-indazole-5-amine) are cited for broader applications including JAK inhibitors for inflammatory diseases , but lack the specific 5-ethynyl functionality required for the PKB modulator pharmacophore.

PKB AKT Kinase inhibitor Patent intermediate

Validated Application Scenarios for 5-Ethynyl-3-methyl-1H-indazole in Medicinal Chemistry and Kinase Inhibitor Development


PKB/AKT Kinase Inhibitor Modular Synthesis via Sonogashira Coupling

5-Ethynyl-3-methyl-1H-indazole serves as a key building block for synthesizing heterocyclic modulators of PKB/AKT kinase through Sonogashira cross-coupling reactions. The terminal alkyne at the 5-position allows for direct coupling with aryl or heteroaryl halides to generate extended conjugated systems that occupy the kinase ATP-binding pocket, as documented in patent WO/2008/098104 [1]. This application cannot be achieved with unsubstituted 3-methyl-1H-indazole or 5-halo indazole intermediates that lack the ethynyl coupling handle.

Click Chemistry-Enabled Bioconjugation and Chemical Probe Development

The 5-ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for rapid conjugation to azide-functionalized biomolecules, fluorophores, or affinity tags. This reactivity is absent in 3-methyl-1H-indazole (CAS 3176-62-3) which lacks the terminal alkyne functionality [1]. The resulting triazole-linked conjugates maintain the indazole core's hydrogen bonding capacity (HBD count: 1) for target engagement while enabling modular probe construction for chemical biology applications.

Kinase Inhibitor Library Diversification via Ethynyl Functionalization

5-Ethynyl-3-methyl-1H-indazole provides a versatile scaffold for parallel synthesis and structure-activity relationship (SAR) studies in kinase inhibitor programs targeting GSK-3, ROCK, JAK, AKT, and other kinases [1]. The ethynyl group can be directly utilized in coupling reactions or converted to other functional groups, while the 3-methyl substitution provides steric and electronic modulation distinct from 5-ethynyl-2-methyl-2H-indazole, which has different hydrogen bonding properties (HBD count: 0 vs. 1) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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